N-Benzyloxycarbonylalanylprolinal

Prolyl endopeptidase Structure-activity relationship Enzyme inhibition

Calibrating PREP enzymatic assays is often hampered by ultra-potent inhibitors that saturate at trace levels, obscuring dose-response relationships. Z-Ala-prolinal solves this with its intermediate micromolar IC50 (5.7 µM), enabling full curve construction and accurate IC50 determination for novel inhibitors. Its validated co-crystal structure (PDB 2BKL) supports structure-based drug design. - Micromolar-range IC50 permits titration without complete enzyme suppression. - Validated co-crystal structure (PDB 2BKL) for molecular docking and dynamics simulations. - Essential reference for SAR panels correlating side-chain hydrophobicity with inhibitory potency.

Molecular Formula C16H19N2O4-
Molecular Weight 304.34 g/mol
CAS No. 108708-27-6
Cat. No. B011104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyloxycarbonylalanylprolinal
CAS108708-27-6
SynonymsN-benzyloxycarbonyl-alanylprolinal
N-benzyloxycarbonylalanylprolinal
Z-Ala-prolinal
Molecular FormulaC16H19N2O4-
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H20N2O4/c1-12(15(20)18-9-5-8-14(18)10-19)17-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3,(H,17,21)
InChIKeyFROFXOQSJFDKGW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyloxycarbonylalanylprolinal: Prolyl Endopeptidase Inhibitor


N-Benzyloxycarbonylalanylprolinal (Z-Ala-prolinal; CAS 108708-27-6) is a synthetic dipeptide aldehyde that functions as a transition-state analog inhibitor of prolyl endopeptidase (PREP; EC 3.4.21.26), a serine protease implicated in neuropeptide degradation and inflammatory pathways [1]. The compound comprises an N-terminal benzyloxycarbonyl (Z) protecting group linked to an L-alanyl-L-prolinal moiety, with the C-terminal aldehyde group essential for high-affinity enzyme inhibition . As a research tool, Z-Ala-prolinal occupies a defined position within the broader class of Z-protected dipeptide prolinal inhibitors, offering a specific potency profile that is neither the most potent nor the weakest among its structural analogs [2].

1 Transition-state analog inhibitor for prolyl endopeptidase (PREP) research
2 Intermediate inhibitory potency supports dose-response calibration and partial inhibition studies
3 Validated co-crystal structure (PDB 2BKL) enables structure-guided investigations

Why N-Benzyloxycarbonylalanylprolinal Cannot Be Substituted


Within the family of N-benzyloxycarbonyl (Z)-protected dipeptide prolinal inhibitors, the identity of the penultimate amino acid residue (the X in Z-L-X-L-prolinal) directly governs inhibitory potency against prolyl endopeptidase (PREP) [1]. Systematic structure-activity relationship (SAR) studies reveal that substitution of the alanine residue in Z-Ala-prolinal with bulkier hydrophobic amino acids (e.g., Val, Ile, Phe) yields compounds with markedly different IC50 values, spanning two orders of magnitude (10⁻⁸–10⁻⁶ M) [1]. Consequently, replacing Z-Ala-prolinal with a more potent analog such as Z-Pro-prolinal (IC50 ~0.4 nM) or Z-Val-prolinal [1] will alter the assay's dynamic range and may obscure subtle biological effects. Conversely, substituting with a less potent derivative (e.g., the corresponding acid or alcohol form) reduces inhibitory activity by over 3,000-fold, rendering the compound unsuitable for studies requiring high-affinity binding [2]. The precise potency of Z-Ala-prolinal—intermediate among its class—makes it a valuable reference point for calibrating dose-response relationships and for applications where maximal inhibition is undesirable.

Penultimate residue mismatch
Changing the alanine to bulkier residues (Val, Ile, Phe) can shift inhibitory potency by orders of magnitude, altering assay dynamic range.
Overly potent analogs may saturate enzyme
Z-Pro-prolinal or Z-Val-prolinal may fully inhibit PREP at low concentrations, obscuring subtle biological effects in functional studies.
Aldehyde group essential for affinity
Replacing the aldehyde with acid or alcohol derivatives can drastically reduce binding, compromising high-affinity transition-state inhibition.

N-Benzyloxycarbonylalanylprolinal: Evidence vs. PREP Analogs


Potency Ranking Among Z-Dipeptide Prolinal Inhibitors

Z-Ala-prolinal (Z-Ala-Pro-al) is a moderately potent inhibitor of prolyl endopeptidase (PREP) from Flavobacterium meningosepticum and Halocynthia roretzi. Its IC50 falls within the 10⁻⁶ M (micromolar) range, placing it at the lower end of the potency spectrum among structurally analogous Z-protected dipeptide prolinals [1]. Specifically, Z-Val-prolinal and Z-Ile-prolinal exhibit IC50 values in the 10⁻⁸ M (nanomolar) range—approximately 100-fold more potent than Z-Ala-prolinal [1]. Z-Phe-prolinal shows intermediate potency [1]. This systematic variation demonstrates that the penultimate amino acid side chain critically modulates inhibitor binding.

Potency rank
Class-level
~100-fold less potent than Z-Val/Ile-prolinal
Informs moderate-inhibitor selection for dose-response studies
Ranked among Z-dipeptide prolinals; specific IC50 values context-dependent
Prolyl endopeptidase Structure-activity relationship Enzyme inhibition

IC50 Against Human PEPD and XPNPEP1

Against recombinant human prolyl endopeptidase (PEPD), Z-Ala-prolinal (Z-Ala-Pro-al) exhibits an IC50 of 5.7 µM (5,700 nM) using Ala-Pro as substrate [1]. Against the related human enzyme Xaa-Pro aminopeptidase 1 (XPNPEP1), the IC50 is 3.4 µM (3,400 nM) [1]. These values align with the micromolar potency observed in bacterial and ascidian enzymes, confirming that the compound's moderate inhibitory activity is conserved across species. In contrast, the more potent analog Z-Pro-prolinal demonstrates an IC50 of 0.4 nM against porcine PREP—representing a >14,000-fold difference in potency .

Human PEPD IC50
Reported
5.7 µM (PEPD); 3.4 µM (XPNPEP1)
Micromolar affinity defines moderate probe for human enzymes
Recombinant protein assays; Ala-Pro substrate
Prolyl endopeptidase Human enzyme Inhibitor potency

Essential Aldehyde Group for Inhibition

The C-terminal aldehyde moiety of Z-Ala-prolinal is critical for potent enzyme inhibition. Conversion of the aldehyde group to a carboxylic acid or alcohol results in a >3,000-fold decrease in inhibitory activity against prolyl endopeptidase, as demonstrated with the structurally related inhibitor Z-Pro-prolinal [1]. For Z-Pro-prolinal, the Ki for the aldehyde form is 14 nM, whereas the corresponding acid (Z-Pro-Pro-OH) exhibits a Ki of 50 µM—a 3,571-fold reduction [1]. By class-level inference, the aldehyde functionality in Z-Ala-prolinal similarly enables formation of a reversible hemiacetal adduct with the active-site serine residue, stabilizing the transition-state complex [1].

Aldehyde requirement
Reported
Aldehyde essential; acid/alcohol >3,000-fold less potent (inferred)
Aldehyde group critical for high-affinity transition-state binding
Class-level inference from Z-Pro-prolinal; validate for Z-Ala-prolinal
Transition-state analog Mechanism of inhibition Serine protease

Co-crystal Structure with Prolyl Endopeptidase

The three-dimensional structure of Myxococcus xanthus prolyl endopeptidase in complex with Z-Ala-prolinal has been solved at high resolution (PDB ID: 2BKL) [1]. The structure reveals the inhibitor bound in the closed, catalytically competent conformation of the enzyme, with the aldehyde group positioned within the active site for nucleophilic attack by the catalytic serine [1]. This structural information provides atomic-level insight into the binding mode and specificity determinants of Z-Ala-prolinal, facilitating rational design of analogs and interpretation of structure-activity relationships. In contrast, structural data for many other Z-dipeptide prolinals (e.g., Z-Phe-prolinal) are not publicly available, making Z-Ala-prolinal a uniquely well-characterized tool for computational docking and molecular dynamics studies.

Co-crystal structure
Reported
PDB 2BKL: Z-Ala-prolinal bound to M. xanthus PREP
High-resolution structural template for docking and dynamics
Only Z-dipeptide prolinal with available co-crystal structure
Structural biology X-ray crystallography Enzyme-inhibitor complex

In Vivo Benchmark: Z-Pro-prolinal Activity

While direct in vivo data for Z-Ala-prolinal are limited, the in vivo efficacy of the closely related analog Z-Pro-prolinal establishes a benchmark for the pharmacological potential of Z-protected dipeptide prolinals. Z-Pro-prolinal, administered intraperitoneally at 1 µmol/animal, achieved 50–70% inhibition of prolyl endopeptidase activity in various rat organs [1]. The compound also prevented scopolamine-induced amnesia in a passive avoidance learning test at the same dose [1]. Given that Z-Ala-prolinal is approximately 100- to 14,000-fold less potent in vitro than Z-Pro-prolinal (depending on the enzyme source), one would predict substantially higher in vivo doses would be required to achieve comparable enzyme inhibition.

In vivo benchmark
Class-level
Z-Pro-prolinal: 50–70% PREP inhibition in rat organs (1 µmol/animal i.p.)
Predicts higher in vivo dose requirement for Z-Ala-prolinal
No direct in vivo data for Z-Ala-prolinal; extrapolation from analog
In vivo pharmacology Prolyl endopeptidase inhibition Anti-amnesic effect

Recommended Applications for N-Benzyloxycarbonylalanylprolinal


PREP Assay Calibration and Validation

The micromolar-range IC50 of Z-Ala-prolinal (5.7 µM against human PEPD) makes it an ideal reference inhibitor for calibrating PREP enzymatic assays [1]. Its moderate potency ensures that complete enzyme inhibition is achieved only at high concentrations, allowing researchers to construct full dose-response curves and accurately determine IC50 values for novel inhibitors. This contrasts with ultra-potent inhibitors like Z-Pro-prolinal (IC50 0.4 nM) , which can fully inhibit the enzyme at concentrations that may be difficult to pipette accurately and may obscure partial inhibition effects. Z-Ala-prolinal is therefore recommended as a positive control inhibitor in high-throughput screening campaigns targeting PREP.

Structural & Computational Modeling of PREP Inhibition

The availability of a high-resolution co-crystal structure of Z-Ala-prolinal bound to Myxococcus xanthus prolyl endopeptidase (PDB 2BKL) [1] provides a validated template for structure-based drug design. Researchers can use this structure to dock Z-Ala-prolinal into homologous human PREP models, perform molecular dynamics simulations to explore binding energetics, or design focused libraries of prolinal analogs. The unique accessibility of this structural data distinguishes Z-Ala-prolinal from other Z-dipeptide prolinals, which lack publicly available co-crystal structures, and positions it as a cornerstone for computational studies of PREP inhibition mechanisms.

SAR Studies of Penultimate Amino Acid Effects

Z-Ala-prolinal serves as a critical reference compound in SAR investigations exploring how the penultimate amino acid side chain influences PREP inhibition. Its placement at the lower end of the potency spectrum—approximately 100-fold less potent than Z-Val-prolinal and Z-Ile-prolinal [1]—allows researchers to quantify the contribution of side chain hydrophobicity and steric bulk to inhibitor binding. Including Z-Ala-prolinal in a panel of Z-dipeptide prolinals (e.g., Z-Ala-, Z-Val-, Z-Ile-, Z-Phe-prolinal) enables systematic correlation of IC50 values with physicochemical descriptors, facilitating predictive modeling of novel inhibitor candidates.

In Vitro PREP Role in Neuropeptide Degradation

In biochemical studies examining PREP-mediated cleavage of neuropeptides (e.g., substance P, neurotensin, TRH), Z-Ala-prolinal provides a moderate-affinity tool for partial enzyme inhibition. Its micromolar IC50 permits titration of enzyme activity without complete suppression, enabling researchers to assess the dose-dependent effect of PREP inhibition on neuropeptide turnover [1]. This is particularly valuable when studying the enzyme's physiological role in systems where complete ablation of activity may trigger compensatory mechanisms or obscure regulatory feedback loops.

Application
Selection Property
Validation Focus
PREP enzymatic assay calibration
Intermediate inhibitory potency
Dose-response curve construction and IC50 determination
Structure-based drug design
Validated co-crystal structure (PDB 2BKL)
Molecular docking and molecular dynamics
SAR studies of Z-dipeptide prolinals
Defined potency rank among analogs
Correlation of side chain with inhibitory activity
Neuropeptide degradation assays
Moderate-affinity inhibition
Titration of PREP activity without complete suppression
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